molecular formula C12H11NO3S B13123912 Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate

Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate

Cat. No.: B13123912
M. Wt: 249.29 g/mol
InChI Key: TUNRZRPDVIQSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl5-oxo-2-phenyl-4,5-dihydrothiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 5-oxo-2-phenyl-4H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)9-12(15)17-10(13-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

TUNRZRPDVIQSPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)SC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.